5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.:
Cat. No.: VC10275137
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N2O3 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C24H22N2O3/c1-27-22-13-12-17(14-23(22)28-2)24-26-20(18-10-6-7-11-21(18)29-24)15-19(25-26)16-8-4-3-5-9-16/h3-14,20,24H,15H2,1-2H3 |
| Standard InChI Key | MGNCWMZKPRYJJK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)OC |
Introduction
Chemical Formula and Molecular Weight
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Chemical Formula: C24H22N2O3
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Molecular Weight: Approximately 386.45 g/mol
Synthesis and Preparation
The synthesis of pyrazolo[1,5-c] benzoxazines typically involves multi-step reactions that combine pyrazole and benzoxazine precursors. While specific synthesis protocols for 5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine are not detailed in the literature, related compounds are often prepared through condensation reactions involving appropriate phenolic compounds and amines for the benzoxazine part, followed by incorporation of the pyrazole moiety.
Synthesis Overview
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Phenol, Amine | Condensation in solvent or solventless conditions |
| 2 | Pyrazole Precursor | Coupling reaction under appropriate conditions |
Biological Activities and Potential Applications
Pyrazolo[1,5-c] benzoxazines have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 3,4-dimethoxyphenyl group could enhance these activities due to its potential antioxidant effects.
Potential Applications
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Pharmaceuticals: Antimicrobial, anti-inflammatory, and anticancer agents.
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Materials Science: Potential use in polymer chemistry due to the benzoxazine ring's ability to form cross-linked networks.
Research Findings and Challenges
While specific research findings on 5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine are lacking, studies on related compounds highlight the importance of structural modifications in modulating biological activity. Challenges include optimizing synthesis conditions to improve yield and purity, as well as conducting thorough biological evaluations to explore potential applications.
Future Directions
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Synthesis Optimization: Developing efficient synthesis protocols.
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Biological Evaluation: Investigating antimicrobial, anti-inflammatory, and anticancer activities.
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